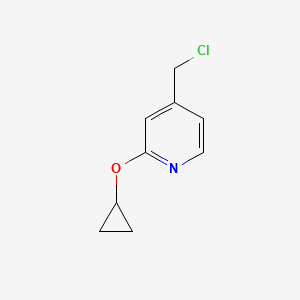
4-(Chloromethyl)-2-cyclopropoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chloromethyl)-2-cyclopropoxypyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds with a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a chloromethyl group at the 4-position and a cyclopropoxy group at the 2-position of the pyridine ring. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-cyclopropoxypyridine typically involves the chloromethylation of 2-cyclopropoxypyridine. One common method is the reaction of 2-cyclopropoxypyridine with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds via the formation of an intermediate chloromethyl ether, which then undergoes cyclization to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, the use of alternative chloromethylating agents and catalysts can be explored to improve the overall process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Chloromethyl)-2-cyclopropoxypyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Aplicaciones Científicas De Investigación
4-(Chloromethyl)-2-cyclopropoxypyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Potential use in the development of new therapeutic agents, particularly in the treatment of diseases where pyridine derivatives have shown efficacy.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.
Mecanismo De Acción
The mechanism of action of 4-(Chloromethyl)-2-cyclopropoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to the modulation of their activity. The cyclopropoxy group may enhance the compound’s binding affinity and specificity for its targets, thereby influencing its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(Chloromethyl)pyridine: Lacks the cyclopropoxy group, resulting in different reactivity and biological activity.
2-Cyclopropoxypyridine:
4-(Bromomethyl)-2-cyclopropoxypyridine: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity in substitution reactions.
Uniqueness
4-(Chloromethyl)-2-cyclopropoxypyridine is unique due to the presence of both the chloromethyl and cyclopropoxy groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H10ClNO |
|---|---|
Peso molecular |
183.63 g/mol |
Nombre IUPAC |
4-(chloromethyl)-2-cyclopropyloxypyridine |
InChI |
InChI=1S/C9H10ClNO/c10-6-7-3-4-11-9(5-7)12-8-1-2-8/h3-5,8H,1-2,6H2 |
Clave InChI |
GHPVQXLCCZVUCF-UHFFFAOYSA-N |
SMILES canónico |
C1CC1OC2=NC=CC(=C2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


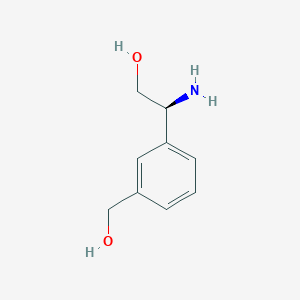
![7-[(5-aminopentyl)oxy]-N~4~-[1-(5-aminopentyl)piperidin-4-yl]-N~2~-[3-(dimethylamino)propyl]-6-methoxyquinazoline-2,4-diamine](/img/structure/B15224897.png)
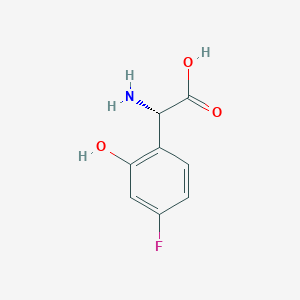
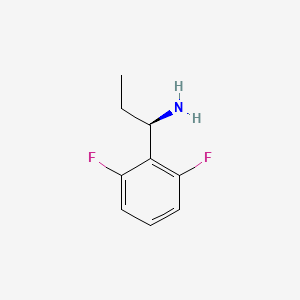
![6-Fluoro-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B15224925.png)
![3-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzonitrile](/img/structure/B15224953.png)
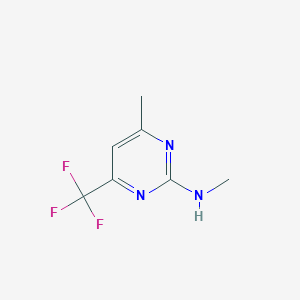
![2-(Difluoromethyl)-5,6-difluoro-1H-benzo[d]imidazole](/img/structure/B15224980.png)
![tert-Butyl 4-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B15224985.png)
![Imidazo[1,2-a]pyridine-2,6-dicarbonitrile](/img/structure/B15224996.png)
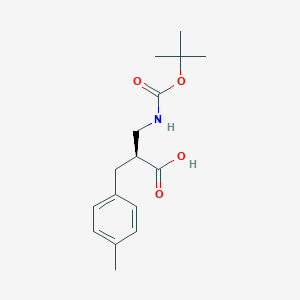
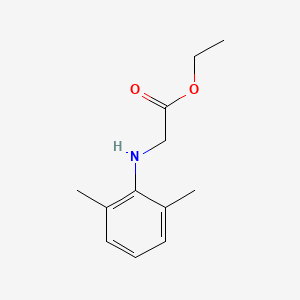
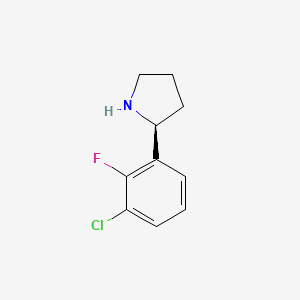
![(S)-5-Oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B15225014.png)
